N-(furan-2-ylmethyl)-3-(propylsulfamoyl)-4-pyrrolidin-1-ylbenzamide
Overview
Description
N-(furan-2-ylmethyl)-3-(propylsulfamoyl)-4-pyrrolidin-1-ylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research
Scientific Research Applications
N-(furan-2-ylmethyl)-3-(propylsulfamoyl)-4-pyrrolidin-1-ylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-3-(propylsulfamoyl)-4-pyrrolidin-1-ylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of furan-2-carbaldehyde with an amine to form a Schiff base, followed by reduction to obtain the furan-2-ylmethylamine. This intermediate is then reacted with 3-(propylsulfamoyl)-4-pyrrolidin-1-ylbenzoic acid chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-3-(propylsulfamoyl)-4-pyrrolidin-1-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-3-(propylsulfamoyl)-4-pyrrolidin-1-ylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interfere with cellular pathways by modulating receptor activity or signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- N-furan-2-ylmethyl-2-methyl-benzamide
- N-furan-2-ylmethyl-4-methyl-benzenesulfonamide
- 2,4-dichloro-N-furan-2-ylmethyl-benzamide
Uniqueness
N-(furan-2-ylmethyl)-3-(propylsulfamoyl)-4-pyrrolidin-1-ylbenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring, propylsulfamoyl group, and pyrrolidinylbenzamide structure allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-(propylsulfamoyl)-4-pyrrolidin-1-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-2-9-21-27(24,25)18-13-15(7-8-17(18)22-10-3-4-11-22)19(23)20-14-16-6-5-12-26-16/h5-8,12-13,21H,2-4,9-11,14H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPKRPFLFPYPKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NCC2=CC=CO2)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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